molecular formula C11H13N3O B2409771 (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol CAS No. 1699240-04-4

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol

Cat. No. B2409771
CAS RN: 1699240-04-4
M. Wt: 203.245
InChI Key: LSIPTIMAHGPCHU-UHFFFAOYSA-N
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Description

“(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol” is a pyrazole-based compound . Pyrazole-based compounds have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds, acting as antitumor , antiviral , anti-inflammatory , anti-anxiety or antimicrobial agents .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set . An evaluation of the molecule stability is provided by a NBO analysis .


Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Scientific Research Applications

Drug Design and Development

Heterocyclic compounds like thiazoles and pyrazoles have garnered significant attention in drug design due to their diverse biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor effects . By incorporating different heterocyclic systems into a single molecule, researchers can create fused hybrids with enhanced activities. For instance, some 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines exhibit promising anti-inflammatory and antimicrobial properties .

Antioxidant and Anti-Inflammatory Agents

Thiazolo[4,5-b]pyridine derivatives, including our compound of interest, have demonstrated antioxidant and anti-inflammatory activities . These properties are crucial in combating oxidative stress and inflammation-related diseases.

Molecular Simulation Studies

Researchers have performed molecular simulations to understand the antipromastigote activity of related compounds. These studies explore binding interactions and provide insights into potential therapeutic applications .

Catalysis and Organic Synthesis

New ligands based on pyrazoles, such as our compound, have been synthesized and evaluated for their catalytic properties. For instance, they may participate in oxidation reactions, making them relevant in organic synthesis .

Structural Characterization

The compound’s structure has been characterized using X-ray crystallography, confirming its planar arrangement and the presence of a pyridine-thiazole moiety and a pyrazole ring .

Future Directions

The measured antimicrobial activities encourage us to continue searching for other structures, likely to be good antifungal candidates . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-6-10(13-14(8)2)11(15)9-4-3-5-12-7-9/h3-7,11,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIPTIMAHGPCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol

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